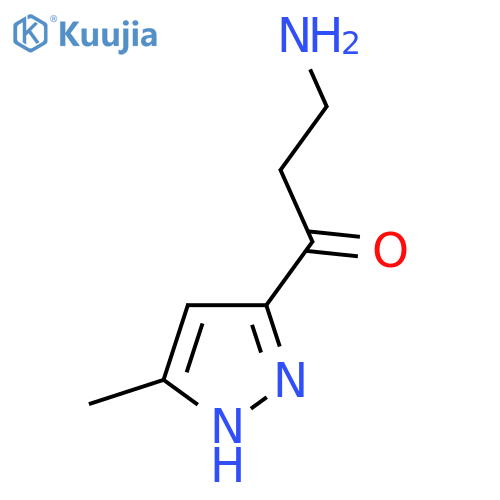Cas no 1508420-26-5 (3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-one)

1508420-26-5 structure
商品名:3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-one
3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-one
- 1508420-26-5
- EN300-1823558
-
- インチ: 1S/C7H11N3O/c1-5-4-6(10-9-5)7(11)2-3-8/h4H,2-3,8H2,1H3,(H,9,10)
- InChIKey: BZSQXGNYCMWBGT-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=C(C)NN=1)CCN
計算された属性
- せいみつぶんしりょう: 153.090211983g/mol
- どういたいしつりょう: 153.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 71.8Ų
3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1823558-1.0g |
3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-one |
1508420-26-5 | 1g |
$1458.0 | 2023-05-26 | ||
| Enamine | EN300-1823558-10.0g |
3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-one |
1508420-26-5 | 10g |
$6266.0 | 2023-05-26 | ||
| Enamine | EN300-1823558-0.5g |
3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-one |
1508420-26-5 | 0.5g |
$1399.0 | 2023-09-19 | ||
| Enamine | EN300-1823558-10g |
3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-one |
1508420-26-5 | 10g |
$6266.0 | 2023-09-19 | ||
| Enamine | EN300-1823558-5g |
3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-one |
1508420-26-5 | 5g |
$4226.0 | 2023-09-19 | ||
| Enamine | EN300-1823558-0.25g |
3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-one |
1508420-26-5 | 0.25g |
$1341.0 | 2023-09-19 | ||
| Enamine | EN300-1823558-0.1g |
3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-one |
1508420-26-5 | 0.1g |
$1283.0 | 2023-09-19 | ||
| Enamine | EN300-1823558-0.05g |
3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-one |
1508420-26-5 | 0.05g |
$1224.0 | 2023-09-19 | ||
| Enamine | EN300-1823558-2.5g |
3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-one |
1508420-26-5 | 2.5g |
$2856.0 | 2023-09-19 | ||
| Enamine | EN300-1823558-5.0g |
3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-one |
1508420-26-5 | 5g |
$4226.0 | 2023-05-26 |
3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-one 関連文献
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
1508420-26-5 (3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-one) 関連製品
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
